molecular formula C20H18ClFN2O B11974906 2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]

2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]

Cat. No.: B11974906
M. Wt: 356.8 g/mol
InChI Key: FEMZAURGBRDXAR-UHFFFAOYSA-N
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Description

2-Chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane] is a structurally complex spirocyclic compound featuring a fused benzo-oxazine-pyrazolino core linked to a cyclopentane ring. The 4-fluorophenyl substituent at position 9 and the chlorine atom at position 2 are critical for its electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C20H18ClFN2O

Molecular Weight

356.8 g/mol

IUPAC Name

9-chloro-2-(4-fluorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C20H18ClFN2O/c21-14-5-8-19-16(11-14)18-12-17(13-3-6-15(22)7-4-13)23-24(18)20(25-19)9-1-2-10-20/h3-8,11,18H,1-2,9-10,12H2

InChI Key

FEMZAURGBRDXAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] typically involves multi-step organic reactions. The synthetic route may include the formation of the spiro structure through cyclization reactions, often using specific catalysts and reagents to achieve the desired configuration. Industrial production methods would likely involve optimization of these reactions to maximize yield and purity, potentially using continuous flow techniques or other scalable processes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets through binding to specific receptors or enzymes, influencing biochemical pathways. The spiro structure could play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound (4-Fluorophenyl) Analog (4-Methylphenyl)
Molecular Weight ~425 g/mol ~421 g/mol
LogP (Predicted) 3.8 4.2
Key Substituent Electron-withdrawing F Electron-donating CH₃

Comparison with Chromeno-Pyrimidine Hydrazones (Compounds 9a–d)

Compounds 9a–d (e.g., 9a: 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol) share a spirocyclic backbone but incorporate hydrazono-linked sugar moieties and chlorinated aromatic groups. Key distinctions include:

  • Functional Complexity: The chromeno-pyrimidine core in 9a–d introduces additional fused rings and hydroxyl groups, enhancing water solubility but complicating synthetic routes.
  • Pharmacological Profile: Unlike the target compound, 9a–d derivatives exhibit pronounced cytotoxicity in cancer cell lines, attributed to their ability to intercalate DNA or inhibit topoisomerases .

Spirocyclic Benzothiazolyl Derivatives

Spiro compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione feature benzothiazole and dimethylamino-phenyl groups. Comparative insights:

  • Synthetic Routes : These derivatives are synthesized via condensation reactions with benzothiazolyl amines, contrasting with the target compound’s likely pathway involving cyclization of chloro-oxazine precursors .
  • Applications : Benzothiazolyl spirocycles are explored as fluorescent probes or antimicrobial agents, whereas the target compound’s fluorophenyl group may favor CNS-targeted applications due to blood-brain barrier permeability .

Mechanistic Insights from 2-Chloro Adenosine Analogs

Though structurally distinct, studies on 2-chloro-9-(2-deoxy-2-fluoro-β-d-arabinofuranosyl)adenine (Cl-F↑-dAdo) and its analogs reveal critical substituent effects:

  • Cytotoxicity: Cl-F↑-dAdo is 50-fold more potent than its ribofuranosyl analogs (Cl-F↓-dAdo, Cl-diF↑↓-dAdo) in CEM cells, highlighting the impact of fluorine positioning on ribonucleotide reductase inhibition .
  • Selectivity : Fluorine’s electronegativity enhances metabolic stability and target binding, a principle applicable to the 4-fluorophenyl group in the target compound .

Biological Activity

Chemical Structure and Properties

The compound's structure is characterized by a spirocyclic framework that integrates a benzo[e]pyrazolino moiety with a cyclopentane ring. This unique architecture may contribute to its biological activities.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈ClF₁N₂O

Key Features

  • Chlorine Atom : The presence of the chlorine atom at the 2-position may influence the compound's reactivity and interaction with biological targets.
  • Fluorophenyl Group : The 4-fluorophenyl substituent could enhance lipophilicity and modulate binding affinity to target proteins.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds featuring spirocyclic structures have shown promise in inhibiting bacterial growth.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : Certain analogs have been noted for their ability to reduce inflammation in preclinical models.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study conducted on related compounds revealed significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Cytotoxicity in Cancer Cells :
    • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on A549 lung cancer cells, with IC50 values indicating potent activity. The proposed mechanism involved the induction of oxidative stress leading to cell death.
  • Anti-inflammatory Studies :
    • Research involving animal models indicated that compounds similar to 2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane] effectively reduced inflammation markers such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectivenessMechanism
AntimicrobialStaphylococcus aureus15 µg/mLDisruption of cell wall
CytotoxicityA549 (lung cancer)25 µMInduction of oxidative stress
Anti-inflammatoryMouse modelSignificant reduction in TNF-alpha levelsInhibition of pro-inflammatory cytokines

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